gamma-Valerolactone
Overview
Description
Gamma-Valerolactone, also known as 5-methyloxolan-2-one, is an organic compound with the molecular formula C5H8O2. It is a colorless liquid that is one of the more common lactones. This compound is chiral but is usually used as the racemate. It is readily obtained from cellulosic biomass and is considered a potential fuel and green solvent .
Mechanism of Action
Target of Action
Gamma-Valerolactone (GVL) is primarily known as an excellent solvent . It has been identified as a potential green solvent in the manufacture of certain polymers or pharmaceuticals, as a cleaning agent in various paint and coating formulations, as well as a solubilizer in cosmetics, pharmaceuticals, or agrochemicals . GVL can effectively suppress the isomerization of glucose into fructose , indicating its potential role in biochemical processes.
Mode of Action
GVL behaves as a prodrug to γ-hydroxyvaleric acid (GHV), a drug with similar effects to those of γ-hydroxybutyric acid (GHB), albeit with less potency in comparison . It interacts with its targets, primarily as a solvent, and brings about changes in the chemical reactions it is involved in. For instance, it has been shown to suppress the isomerization of glucose into fructose in a controlled-transfer mode .
Biochemical Pathways
The hydroconversion of GVL over a Co/SiO2 catalyst proceeds in a complex reaction network, resulting in 2-methyltetrahydrofuran (2-MTHF) as the main product, and C4–C5 alcohol and alkane side-products . The initial reaction step is the hydrogenation of GVL to a key intermediate 1,4-pentanediol (1,4-PD). Cyclodehydration of 1,4-PD leads to the main product 2-MTHF, whereas its dehydration/hydrogenation gives 1-pentanol and 2-pentanol side-products .
Pharmacokinetics
, which could impact its bioavailability. In a study, GHV could be detected in human urine samples in concentrations between 3 and 5.8 mg/L , indicating that GVL and its metabolites can be excreted from the body.
Result of Action
The action of GVL results in a variety of molecular and cellular effects. As a solvent, GVL can influence the solubility of other compounds and accelerate certain chemical reactions . For instance, GVL has been used successfully for PET dissolution, accelerating the alkaline hydrolysis of waste PET to its monomers . As a prodrug to GHV, GVL can exert similar effects to GHB, albeit with less potency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GVL. It has been reported that GVL is renewable, easy and safe to store and move globally in large quantities, has low melting (−31 °C), high boiling (207 °C) and open cup flash (96 °C) points, a definitive but acceptable smell for easy recognition of leaks and spills, and is miscible with water, assisting biodegradation . These properties make GVL a versatile compound with potential applications in various industries.
Biochemical Analysis
Biochemical Properties
Gamma-Valerolactone plays a significant role in biochemical reactions. It is promptly acquired by hydrogenating levulinic acid (LA) in a gaseous or liquid phase with a homogeneous or heterogeneous catalyst using a variety of recognized catalytic processes . The hydrogen required for the reduction of LA to GVL is formed in situ by formic acid and triethylamine in the presence of methanesulfonic acid .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it interacts with methanesulfonic acid during the conversion of levulinic acid into GVL
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a 5 wt% Cu/SiO2 catalyst demonstrated 81% GVL selectivity with 78% LA conversion and demonstrated stability for 8 h while operating at atmospheric pressure and temperature .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts biomass-derived levulinic acid into GVL . This process involves several enzymes and cofactors, and it could also affect metabolic flux or metabolite levels.
Preparation Methods
Gamma-Valerolactone is primarily produced from levulinic acid, which is obtained from hexoses. The process involves the hydrolysis of cellulosic biomass, such as corn stover, sawgrass, or wood, into glucose and other sugars using acid catalysts. The resulting glucose is then dehydrated via hydroxymethylfurfural to yield formic acid and levulinic acid. Levulinic acid cyclizes to intermediate unsaturated ring compounds, which can then be hydrogenated to this compound .
In industrial production, this compound can be synthesized through the catalytic hydrogenation of levulinic acid using various catalysts. For example, CuAgZrO2–graphene nanocomposites have been used to achieve high yields of this compound under mild reaction conditions . Another method involves the use of Zr–Al-Beta zeolite catalysts in a continuous fixed-bed reactor, which allows for stable production of this compound from levulinic acid .
Chemical Reactions Analysis
Gamma-Valerolactone undergoes several types of chemical reactions, including:
Scientific Research Applications
Gamma-Valerolactone has a wide range of scientific research applications, including:
Fuel Additive: this compound has been identified as a potential green fuel additive.
Flavoring and Fragrance: Due to its herbal odor, this compound is used in the perfume and flavor industries.
Nutritional Supplement: This compound is also used as a nutritional supplement.
Comparison with Similar Compounds
gamma-Valerolactone is unique in its ability to act as a prodrug to gamma-hydroxyvaleric acid, making it a legal substitute for gamma-hydroxybutyric acid in many parts of the world . Other similar compounds include N-methyl-2-pyrrolidone and dimethylformamide, which are aprotic, highly dipolar solvents .
Properties
IUPAC Name |
5-methyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKPEKOJKCEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Record name | GAMMA-VALEROLACTONE | |
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Record name | gamma-Valerolactone | |
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URL | https://en.wikipedia.org/wiki/Gamma-Valerolactone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
219630-19-0 | |
Record name | 2(3H)-Furanone, dihydro-5-methyl-, homopolymer | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=219630-19-0 | |
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DSSTOX Substance ID |
DTXSID0047618 | |
Record name | 4-Pentanolide | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gamma-valerolactone is a clear, colorless, mobile liquid. pH (anhydrous): 7.0. pH (10% solution in distilled water): 4.2. (NTP, 1992), Colorless liquid; [CAMEO], Liquid, colourless to slightly yellow liquid with a warm, sweet, herbaceous odour | |
Record name | GAMMA-VALEROLACTONE | |
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Record name | gamma-Valerolactone | |
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Record name | gamma-Valerolactone | |
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Boiling Point |
405 to 406 °F at 760 mmHg (NTP, 1992), 207.00 to 208.00 °C. @ 760.00 mm Hg | |
Record name | GAMMA-VALEROLACTONE | |
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Flash Point |
178 °F (NTP, 1992) | |
Record name | GAMMA-VALEROLACTONE | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), miscible with alcohol, most fixed oils and water | |
Record name | GAMMA-VALEROLACTONE | |
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Density |
1.057 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.047-1.054 | |
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Record name | gamma-Valerolactone | |
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Vapor Density |
3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | GAMMA-VALEROLACTONE | |
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Vapor Pressure |
0.5 mmHg at 84 °F ; 3.5 mmHg at 124 °F; 11.5 mmHg at 163 °F (NTP, 1992) | |
Record name | GAMMA-VALEROLACTONE | |
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CAS No. |
108-29-2, 57129-69-8 | |
Record name | GAMMA-VALEROLACTONE | |
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Melting Point |
-24 °F (NTP, 1992), -31 °C | |
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Synthesis routes and methods I
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: GVL is primarily synthesized from levulinic acid (LA) or its esters through a process involving hydrogenation and subsequent cyclization. [] This transformation often employs metal catalysts and can utilize secondary alcohols like isopropanol as hydrogen donors, offering a milder alternative to conventional hydrogenation methods requiring high pressures and temperatures. []
A: Various analytical techniques are employed to characterize GVL, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). [] These methods enable the identification and quantification of GVL in complex mixtures and biological samples. []
A: GVL exhibits excellent solvent properties, often likened to aprotic, highly dipolar solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). [] Its similarity to these solvents makes it a potential green alternative in various applications. []
A: Yes, GVL has shown promise as a green solvent for biomass processing, leading to improvements in product yields and process simplification for obtaining biomass-derived chemicals like LA, furfural, and hydroxymethylfurfural. []
A: Research suggests potential applications of GVL as a green solvent in manufacturing certain polymers and pharmaceuticals. [] It could also find use as a cleaning agent in paint and coating formulations and as a solubilizer in cosmetics, pharmaceuticals, and agrochemicals. []
A: Pressure plays a crucial role in the branching ratios of GVL decomposition products. [] At pressures exceeding 760 torr, concerted reactions forming CO + ethene + acetaldehyde and propene + 2-oxiranone dominate at higher temperatures. [] In contrast, at low pressures and above 1400 K, the direct formation of allyl + CH2COOH becomes significant. []
A: Unlike gamma-butyrolactone (GBL), GVL is not metabolized to gamma-hydroxybutyric acid (GHB). [] Instead, a lactonase enzyme cleaves the lactone ring of GVL, resulting in the formation of gamma-hydroxyvaleric acid (GHV). []
A: Yes, studies have reported the detection of GHV, the primary metabolite of GVL, in human urine samples. [] Concentrations ranging from 3 to 5.8 mg/L have been observed, indicating GVL use as an alternative to GHB and its precursors. []
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